molecular formula C12H14N2OS2 B11529386 S-1,3-benzothiazol-2-yl diethylcarbamothioate CAS No. 61670-49-3

S-1,3-benzothiazol-2-yl diethylcarbamothioate

Cat. No.: B11529386
CAS No.: 61670-49-3
M. Wt: 266.4 g/mol
InChI Key: KLVODDRHDHNROP-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl diethylcarbamothioate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked to a diethylcarbamothioate group.

Properties

CAS No.

61670-49-3

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate

InChI

InChI=1S/C12H14N2OS2/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3

InChI Key

KLVODDRHDHNROP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzothiazol-2-yl diethylcarbamothioate can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzothiazol-2-yl diethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-1,3-benzothiazol-2-yl diethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl diethylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(a) Benzothiazole vs. Benzoxazole Derivatives
  • S-1,3-Benzothiazol-2-yl Derivatives: The sulfur atom in the thiazole ring enhances electron delocalization and polarizability compared to benzoxazole analogs. For example, S-1,3-benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate exhibits a planar benzothiazole system with a dihedral angle of 1.2° between the benzothiazole and thiazole rings, stabilizing intermolecular N–H⋯N and C–H⋯O hydrogen bonds .
  • Benzoxazole Analogs (e.g., BD-1) : The oxygen atom in benzoxazole reduces electron density, altering reactivity. BD-1 (a benzoxazole-based sulfonamide) is synthesized via refluxing with pyridine catalysis, a method distinct from thiazole derivatives, reflecting differences in nucleophilicity and stability .
(b) Substituent Effects
  • Diethylcarbamothioate Group : The diethylcarbamothioate moiety in the target compound likely enhances lipophilicity and membrane permeability compared to compounds like bentaluron (1-(1,3-benzothiazol-2-yl)-3-isopropylurea), which contains a urea group. This structural variation influences bioavailability and target specificity .
  • Methoxyimino Groups: Derivatives such as the cephalosporin acylating agent () feature a methoxyimino group, which confers resistance to β-lactamase enzymes—a property absent in the diethylcarbamothioate variant .

Physicochemical and Crystallographic Properties

Compound Core Structure Key Substituents Crystallographic Data (Å, °) Intermolecular Interactions Applications
S-1,3-Benzothiazol-2-yl diethylcarbamothioate Benzothiazole Diethylcarbamothioate N/A* Likely C–H⋯S or S⋯S interactions Agrochemicals (inferred)
BD-1 (Benzoxazole derivative) Benzoxazole Sulfonamide, thiazolidinedione Synthesized via ethanol reflux Not reported Antihyperglycemic research
Cephalosporin acylating agent () Benzothiazole Methoxyimino, amino-thiazole C–C bond: 0.005 Å; R-factor: 0.046 N–H⋯N, C–H⋯O hydrogen bonds Antibiotic synthesis
Bentaluron Benzothiazole Isopropylurea N/A Urea H-bonding motifs Pesticide

Biological Activity

S-1,3-benzothiazol-2-yl diethylcarbamothioate is a compound with significant biological activity, primarily derived from its unique structural features. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol
CAS Number: 61670-49-3
IUPAC Name: S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate

The compound consists of a benzothiazole ring fused to a diethylcarbamothioate group, contributing to its diverse biological activities.

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with biological macromolecules. The compound is known to inhibit specific enzymes by binding to their active sites, which may lead to therapeutic effects such as:

  • Antimicrobial Activity: Inhibiting bacterial growth.
  • Antifungal Activity: Effectively targeting fungal pathogens.
  • Anticancer Activity: Inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antifungal Activity

The compound has shown efficacy against several fungal species. Its antifungal mechanism is believed to involve the inhibition of key enzymes involved in fungal cell membrane synthesis.

Anticancer Potential

Studies have suggested that this compound can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It may increase ROS levels, leading to oxidative stress and subsequent cell death.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of different cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12ROS generation

In Vivo Studies

In vivo experiments demonstrated the compound's potential as a therapeutic agent. For example:

  • Animal Model for Cancer: Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Applications in Medicine and Agriculture

Due to its biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development: Potential use as an antimicrobial or anticancer drug.
  • Agricultural Chemicals: Investigated for its effectiveness as a pesticide due to its antifungal properties.

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